molecular formula C21H34O4 B107582 Carboprostacyclin CAS No. 69552-46-1

Carboprostacyclin

Cat. No.: B107582
CAS No.: 69552-46-1
M. Wt: 350.5 g/mol
InChI Key: XZFRIPGNUQRGPI-GRIBHNIZSA-N
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Description

Carboprostacyclin, also known as carbacyclin, is a synthetic analog of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis. This compound mimics these effects but is more stable, making it valuable for research and therapeutic applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Carboprostacyclin interacts with various enzymes and proteins. It is biosynthesized from arachidonic acid via cyclooxygenase enzymes, including cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2) . The nature of these interactions involves the transformation of arachidonic acid into a biologically active compound .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a potent vasodilator and inhibitor of platelet aggregation . This implies that this compound plays a crucial role in cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is known to interact with prostaglandin receptors, leading to a cascade of events that result in vasodilation and inhibition of platelet aggregation .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits stability and does not degrade easily . This stability allows for long-term effects on cellular function to be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . While specific threshold effects or toxic effects at high doses are not mentioned in the available literature, it is known that this compound has a pharmacodynamic profile similar to prostacyclin .

Metabolic Pathways

This compound is involved in the prostaglandin metabolic pathway . It interacts with enzymes such as COX-1 and COX-2, which are crucial for its biosynthesis from arachidonic acid .

Transport and Distribution

While specific transporters or binding proteins for this compound are not mentioned in the available literature, it is known that prostacyclins are typically distributed within cells and tissues via diffusion .

Subcellular Localization

Given its role as a potent vasodilator and platelet aggregation inhibitor, it is likely to be found in areas of the cell where these processes occur .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carboprostacyclin is synthesized through a multi-step process starting from prostaglandin intermediates. One common method involves the use of Corey Lactone as the starting material, which undergoes a series of reactions including alkylation, oxidation, and intramolecular Homer Wadsworth Emmons (HWE) reaction . The final product is obtained through hydrogenation .

Industrial Production Methods

Industrial production of carbaprostacyclin involves optimizing the synthetic route to increase yield and purity. This includes using high-purity reagents and advanced purification techniques such as chromatography to remove impurities and byproducts .

Chemical Reactions Analysis

Types of Reactions

Carboprostacyclin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various prostacyclin analogs with modified functional groups, enhancing their stability and biological activity .

Scientific Research Applications

Properties

CAS No.

69552-46-1

Molecular Formula

C21H34O4

Molecular Weight

350.5 g/mol

IUPAC Name

(5E)-5-[(3aR,4S,5S,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

InChI

InChI=1S/C21H34O4/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25)/b11-10+,15-7+/t16-,17-,18+,19-,20+/m1/s1

InChI Key

XZFRIPGNUQRGPI-GRIBHNIZSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1[C@H](C[C@@H]2[C@H]1C/C(=C/CCCC(=O)O)/C2)O)O

SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Appearance

Assay:≥99%A crystalline solid

Pictograms

Irritant

Synonyms

(5E)-6a-carba-prostaglandin I2
6,9-methano PGI2
6,9-methano-PGI2
6,9-methanoprostaglandin I2
6a-carba-PGI2
9alpha-deoxy-9alpha-methylene-PGI2
carba PGX
carba-prostacyclin
carbacyclin
carbacycline
carbaprostacyclin
carboprostacyclin
carboprostacyclin, (3aS-(2Z,3aalpha,4alpha,(1E,3R*),5beta,6aalpha))-isomer
carboprostacyclin, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary molecular target of carbaprostacyclin?

A1: Carbaprostacyclin primarily targets the prostacyclin receptor (IP receptor), a G protein-coupled receptor. [, , , , , , , ]

Q2: How does carbaprostacyclin binding to the IP receptor affect intracellular signaling pathways?

A2: Upon binding to the IP receptor, carbaprostacyclin primarily activates the Gαs protein-coupled pathway. This leads to the stimulation of adenylyl cyclase, resulting in increased intracellular cyclic adenosine monophosphate (cAMP) levels. [, , , , , , , , ]

Q3: Besides the IP receptor, does carbaprostacyclin interact with other molecular targets?

A3: Research suggests that carbaprostacyclin may also activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway. [, , , , , , ]

Q4: What are the downstream effects of carbaprostacyclin-mediated activation of cAMP and PPARδ pathways?

A4: Carbaprostacyclin-induced cAMP elevation contributes to its vasodilatory and antithrombotic effects. [, , ] Activation of the PPARδ pathway may contribute to its role in adipocyte differentiation, regulation of gene expression, and modulation of inflammatory responses. [, , , , , ]

Q5: How does carbaprostacyclin compare to prostaglandin E2 (PGE2) in terms of its effects on vascular smooth muscle cells?

A5: While both carbaprostacyclin and PGE2 can induce cAMP accumulation in vascular smooth muscle cells, the effects of PGE2 can be attenuated by prolonged exposure to inflammatory mediators. []

Q6: What is the role of carbaprostacyclin in regulating fibroblast function?

A6: Carbaprostacyclin has been shown to inhibit fibroblast migration and collagen gel contraction, suggesting a role in tissue remodeling. This effect is mediated through the cAMP-dependent protein kinase A (PKA) pathway. [, ]

Q7: What are the key structural features of carbaprostacyclin that contribute to its activity?

A7: The meta-carboxyphenylene ring replacing C1-C4 of natural prostacyclin, the Z-isomerism at the Δ5 double bond, the S-configuration of the hydroxyl group at C15, and the cyclohexyl substitution at the terminal position all contribute significantly to carbaprostacyclin's activity and stability. []

Q8: How does carbaprostacyclin's stability compare to natural prostacyclin?

A8: Carbaprostacyclin exhibits significantly higher stability compared to natural prostacyclin, particularly against hydrolysis of the enol ether bond. []

Q9: What are some potential therapeutic applications of carbaprostacyclin based on its pharmacological properties?

A9: Carbaprostacyclin's vasodilatory, antithrombotic, and anti-inflammatory properties make it a potential therapeutic agent for conditions such as pulmonary hypertension, Raynaud's phenomenon, and peripheral vascular disease. [, , , ]

Q10: Has carbaprostacyclin been investigated for its potential in treating specific diseases?

A10: Yes, carbaprostacyclin has shown promise in preclinical models of hindlimb ischemia, promoting vascular growth and improving blood perfusion. [] It has also been investigated for its role in treating Raynaud's phenomenon in scleroderma, showing improvements in symptom severity and ulcer healing. []

Q11: What in vitro models have been used to study the effects of carbaprostacyclin?

A11: Researchers have employed various in vitro models, including: * Primary cultures of adult rat hepatocytes to study its effects on DNA synthesis and proliferation. []* Ob1771 pre-adipose cells to investigate its role in adipocyte differentiation. [, ]* Human fetal lung fibroblasts to assess its impact on fibroblast migration. []* Bovine chondrocytes to characterize the PGE2 receptor subtype. []* Human pulmonary artery smooth muscle cells to study its effects on cAMP production. []* Rat preputial sebocytes to investigate its role in sebaceous gland differentiation. [, ]* Mouse neuroblastoma/hamster brain hybridoma cells (NCB-20) to characterize the pharmacology of IP prostanoid receptors. []

Q12: What animal models have been utilized in carbaprostacyclin research?

A12: Animal models used in carbaprostacyclin research include:* Mouse models of hindlimb ischemia to investigate its effects on vascular growth. [, ]* Rat models to study its influence on blood pressure and platelet aggregation. []* Newborn pig models to examine its role in cerebral vasodilation. [, ]

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